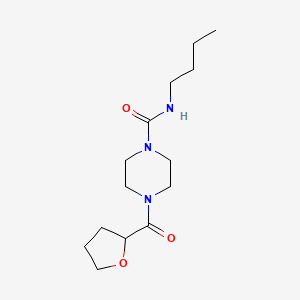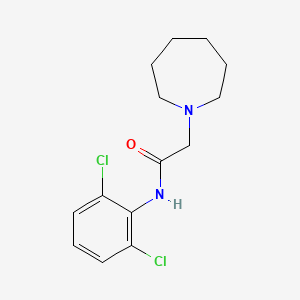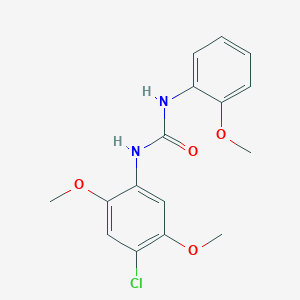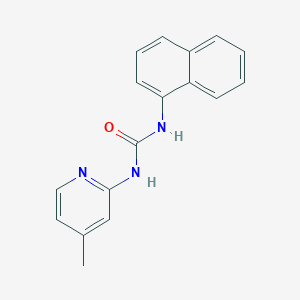
N-cyclopentyl-N'-(2,4-dichlorophenyl)urea
Descripción general
Descripción
N-cyclopentyl-N'-(2,4-dichlorophenyl)urea, commonly known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that has been extensively studied for its pharmacological properties, including its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of CDCP is not fully understood. However, it has been suggested that it acts as an inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell growth and differentiation. By inhibiting PTPs, CDCP may disrupt signaling pathways that are essential for tumor growth and survival.
Biochemical and Physiological Effects
CDCP has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. CDCP has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. Additionally, CDCP has been shown to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDCP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, CDCP has some limitations as well. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on CDCP. One area of interest is the development of CDCP analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of CDCP as an anti-metastatic agent. Additionally, further research is needed to fully understand the mechanism of action of CDCP and its potential applications in cancer therapy and other fields of science.
Aplicaciones Científicas De Investigación
CDCP has been studied extensively for its potential applications in various fields of science. It has been shown to have antitumor activity and has been used in cancer research as a potential therapeutic agent. CDCP has also been investigated for its antifungal properties and its ability to inhibit the growth of certain bacterial strains.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-8-5-6-11(10(14)7-8)16-12(17)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZRNXMUDSPFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4423894.png)

![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4423906.png)
![1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4423913.png)


![2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B4423937.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4423945.png)


![N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4423965.png)
![N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4423983.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423990.png)